molecular formula C13H10Br2O B15227107 3-(3,5-Dibromophenyl)benzyl alcohol

3-(3,5-Dibromophenyl)benzyl alcohol

Cat. No.: B15227107
M. Wt: 342.02 g/mol
InChI Key: XESUKRDERAPXCK-UHFFFAOYSA-N
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Description

(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of two bromine atoms attached to a biphenyl structure, with a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent under mild reaction conditions . The reaction proceeds efficiently without the need for a catalyst, yielding the desired dibrominated product .

Industrial Production Methods

Industrial production of (3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding biphenyl derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce biphenyl derivatives.

Scientific Research Applications

(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways The bromine atoms and methanol group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol is unique due to its specific substitution pattern and the presence of both bromine atoms and a methanol group on a biphenyl backbone

Properties

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

[3-(3,5-dibromophenyl)phenyl]methanol

InChI

InChI=1S/C13H10Br2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2

InChI Key

XESUKRDERAPXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)Br)CO

Origin of Product

United States

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